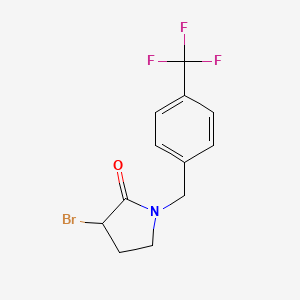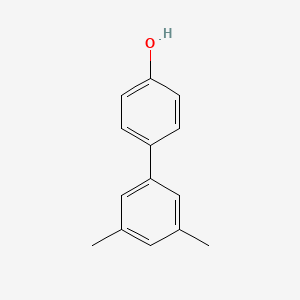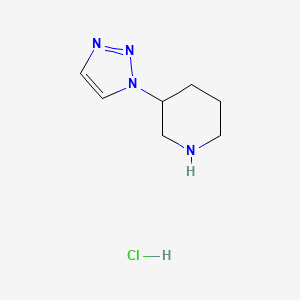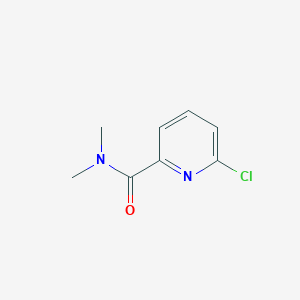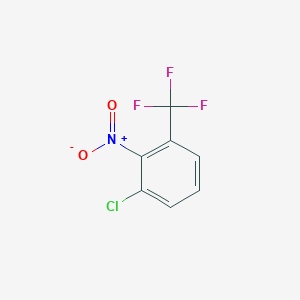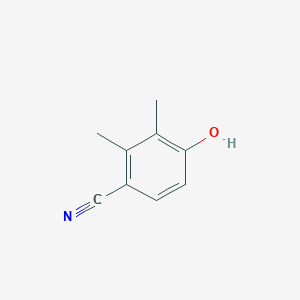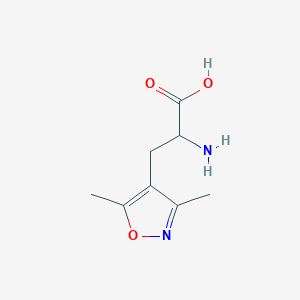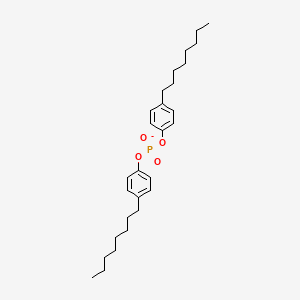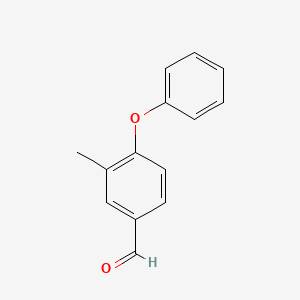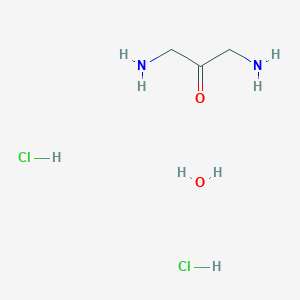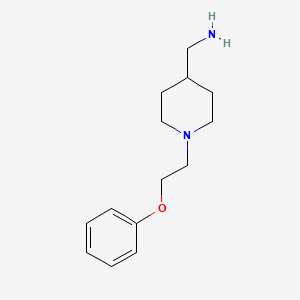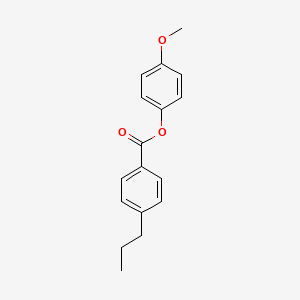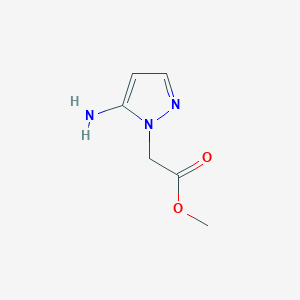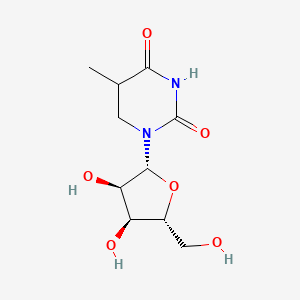
5-Methyl-5,6-dihydrouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5,6-dihydrouridine is a minor constituent in the chromosomal RNA of the rat ascites tumor . It can be used for nucleic acid modification . It is also a modified nucleoside used in RNA to enhance reading frame maintenance in protein synthesis . It has potential therapeutic applications in treating viral infections and neurological disorders such as Parkinson’s disease .
Synthesis Analysis
Dihydrouridine is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . The reaction is carried out by dihydrouridine synthases (DUS) . DUS constitute a conserved family of enzymes encoded by the orthologous gene family COG0042 . In protein sequence databases, members of COG0042 are typically annotated as “predicted TIM-barrel enzymes, possibly dehydrogenases, nifR3 family” .
Molecular Structure Analysis
The molecular weight of 5-Methyl-5,6-dihydrouridine is 260.24 and its formula is C10H16N2O6 . Dihydrouridine is a modified form of uridine in which one of the double bonds is reduced . Because it is non-planar, dihydrouridine disturbs the stacking interactions in helices and destabilizes the RNA structure .
科学的研究の応用
tRNA Modification and Enzymatic Activity
5,6-Dihydrouridine is a modified base found abundantly in tRNA across various organisms. The COG0042 gene family in Escherichia coli is responsible for tRNA-dihydrouridine synthase activity, suggesting specific, non-redundant catalytic functions in vivo (Bishop et al., 2002).
Imaging and Gene Expression Probes
5-Methyl-5,6-dihydrothymidine has been identified as an optimal probe for in vivo imaging of herpes simplex virus type-1 thymidine kinase (HSV1-TK) using chemical exchange saturation transfer magnetic resonance imaging (CEST-MRI). This application demonstrates its potential in monitoring gene expression (Bar‐Shir et al., 2013).
RNA Structural Analysis
Proton magnetic resonances from modified bases like dihydrouridine in tRNA serve as intrinsic probes for studying RNA structure, particularly in understanding sequential thermal unfolding (Kastrup & Schmidt, 1975).
Chemical Synthesis and Kinetic Studies
The synthesis and kinetic study of 5-methyl-2'-deoxycytidine diastereomers, including those related to 5,6-dihydrouridine, are significant for understanding hydrolytic deamination processes, highlighting the importance of these compounds in chemical research (Bienvenu & Cadet, 1996).
Impact on RNA Conformation
Dihydrouridine significantly affects RNA structure by destabilizing the C3'-endo sugar conformation, leading to greater conformational flexibility. This impact is crucial in regions of RNA where tertiary interactions and loop formation are necessary (Dalluge et al., 1996).
作用機序
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
将来の方向性
The presence and regulation of uridine modifications in mRNA urge future studies into their functions . The toolbox for monitoring both uridine modification levels and locations, and for interrogating their functions, has rapidly expanded over the past few years, catapulting the discovery of the role of these modifications in diverse aspects of mRNA metabolism .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXIEGOSDSOGN-KWCDMSRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617899 |
Source


|
| Record name | 5-Methyl-5,6-dihydrouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5,6-dihydrouridine | |
CAS RN |
23067-10-9 |
Source


|
| Record name | 5-Methyl-5,6-dihydrouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

